

Application Note: Hydrophilic Interaction Chromatography (HILIC) Method for the Analysis of Lamivudine

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Compound of Interest

Compound Name: *Lamivudine-15N2,13C*

Cat. No.: *B562819*

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Abstract

This application note details a robust and sensitive hydrophilic interaction chromatography (HILIC) method for the quantitative analysis of Lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. This method is particularly well-suited for the analysis of polar compounds like Lamivudine, offering excellent retention and separation from matrix components. The described protocol utilizes a HILIC stationary phase with a mobile phase consisting of a high percentage of organic solvent, coupled with mass spectrometry (MS/MS) for detection, ensuring high selectivity and sensitivity. This method has been successfully applied to pharmacokinetic studies of Lamivudine in human plasma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

Lamivudine is a polar pharmaceutical compound whose analysis by traditional reversed-phase liquid chromatography (RP-LC) can be challenging due to poor retention. Hydrophilic interaction liquid chromatography (HILIC) presents a powerful alternative for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase,

facilitating the partitioning of polar analytes. This application note provides a detailed protocol for a validated HILIC-MS/MS method for the determination of Lamivudine in biological matrices.

Experimental

Materials and Reagents

- Lamivudine reference standard
- Famotidine (Internal Standard)
- Acetonitrile (HPLC grade)
- Ammonium formate (LC-MS grade)
- Water (Milli-Q or equivalent)
- Human plasma (for bioanalytical applications)

Instrumentation

- A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system was used for analysis.[2]
- HILIC Column: Luna HILIC (e.g., 150 mm × 4.6 mm, 5 µm)[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	Luna HILIC
Mobile Phase	Acetonitrile / 10 mM Ammonium Formate (95:5, v/v)
Flow Rate	Typically 0.4 - 1.2 mL/min (to be optimized)
Injection Volume	4 - 20 μ L (to be optimized)
Column Temperature	Ambient or controlled (e.g., 30°C)
Detector	Tandem Mass Spectrometer (MS/MS)
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitoring Mode	Selected Reaction Monitoring (SRM)

Protocols

Standard Solution Preparation

- **Primary Stock Solution (Lamivudine):** Accurately weigh a suitable amount of Lamivudine reference standard and dissolve it in a known volume of methanol or a mixture of acetonitrile and water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Internal Standard (IS) Stock Solution (Famotidine):** Prepare a stock solution of Famotidine in a similar manner to the Lamivudine stock solution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate diluent to cover the desired concentration range for the calibration curve.

Sample Preparation (from Human Plasma)

- **Protein Precipitation:** To 50 μ L of human plasma in a microcentrifuge tube, add a known amount of the internal standard solution.
- Add a precipitating agent, such as acetonitrile, in a specific ratio (e.g., 1:3 or 1:4 plasma to acetonitrile).

- Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method Validation Data

The HILIC-MS/MS method was validated according to regulatory guidelines. A summary of the validation parameters is provided in the tables below.

Linearity

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r^2)
Lamivudine	50 - 3000	0.9985

Precision and Accuracy

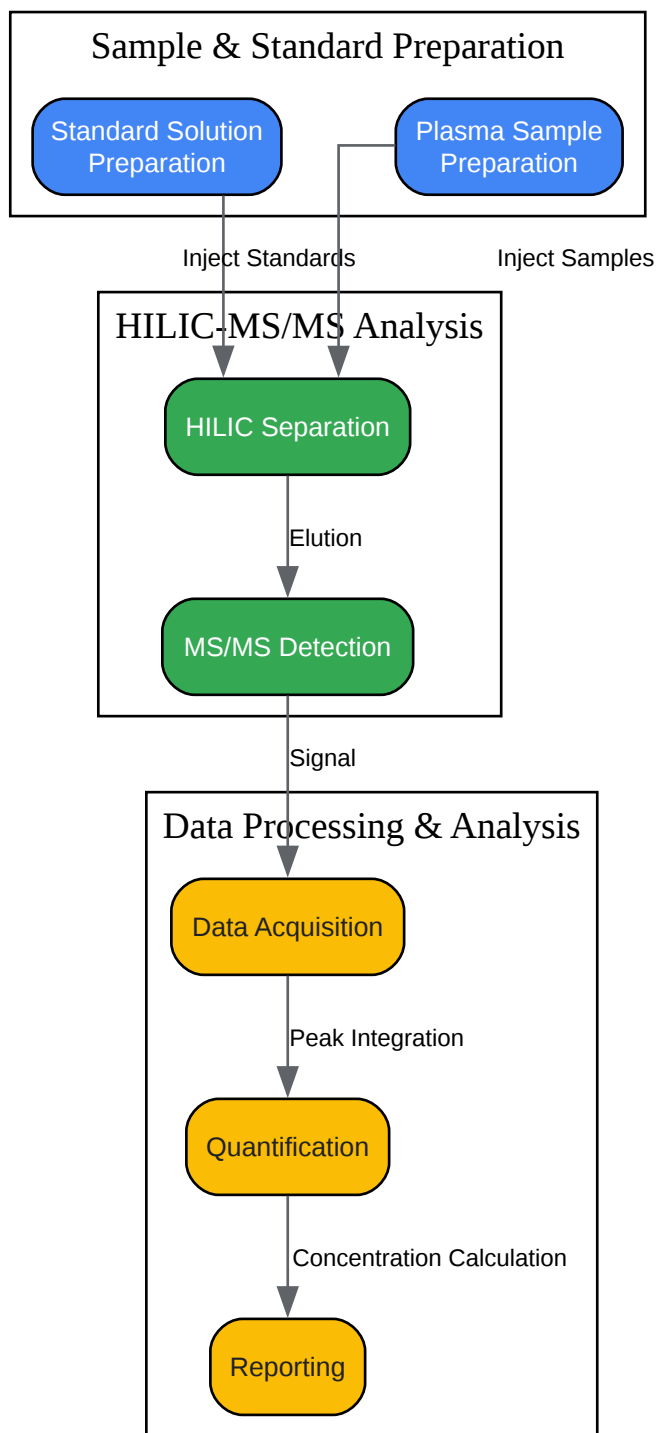
Quality Control Level	Concentration (ng/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%RE)
LLOQ	50	2.1 - 7.5	2.1 - 7.5	-4.0 to 3.3
Low QC	To be defined	2.1 - 7.5	2.1 - 7.5	-4.0 to 3.3
Mid QC	To be defined	2.1 - 7.5	2.1 - 7.5	-4.0 to 3.3
High QC	To be defined	2.1 - 7.5	2.1 - 7.5	-4.0 to 3.3

CV: Coefficient of Variation, RE: Relative Error

Limit of Quantification (LOQ)

Analyte	Lower Limit of Quantification (LLOQ)
Lamivudine	50 ng/mL in 50 μ L of plasma

Workflow Diagram



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Caption: Workflow for HILIC-MS/MS analysis of Lamivudine.

Conclusion

The described hydrophilic interaction chromatography method coupled with tandem mass spectrometry provides a selective, sensitive, and reliable approach for the quantitative analysis of Lamivudine in biological matrices. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications, such as pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for regulated bioanalysis.

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References

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